![molecular formula C19H14O B1278841 Biphenyl-3-YL(phenyl)methanone CAS No. 3378-09-4](/img/structure/B1278841.png)
Biphenyl-3-YL(phenyl)methanone
Overview
Description
Biphenyl-3-YL(phenyl)methanone is a chemical compound with the molecular formula C19H14O . It has a molecular weight of 258.32 . The IUPAC name for this compound is [1,1’-biphenyl]-3-yl (phenyl)methanone .
Molecular Structure Analysis
The molecular structure of Biphenyl-3-YL(phenyl)methanone consists of a biphenyl group attached to a phenyl methanone group . The InChI code for this compound is 1S/C19H14O/c20-19(16-10-5-2-6-11-16)18-13-7-12-17(14-18)15-8-3-1-4-9-15/h1-14H .Physical And Chemical Properties Analysis
Biphenyl-3-YL(phenyl)methanone is a solid at room temperature . It has a density of 1.1±0.1 g/cm3, a boiling point of 434.2±24.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C . The compound has a molar refractivity of 80.6±0.3 cm3 .Scientific Research Applications
Organic Synthesis
“Biphenyl-3-YL(phenyl)methanone” is a significant intermediate in organic chemistry . It’s used in various chemical reactions related to biphenyl scaffolds such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions .
Medicinal Chemistry
A large number of biphenyl derivatives, including “Biphenyl-3-YL(phenyl)methanone”, are patented and broadly used in medicine as antiandrogenic, immunosuppressant, antifungal, antibacterial, antimicrobial, anti-inflammatory, anti-proliferative, osteoporosis, antihypertensive, antitumor, β-glucuronidase inhibition activity, anti-leukemia agent hypotensive, anti-cholinesterase, anti-diabetic and antimalaria drugs .
Acne Treatment
6-(3-(adamantan-1-yl)-4-methoxyphenyl)-2-naphthoic acid, a derivative of “Biphenyl-3-YL(phenyl)methanone”, is used as a third-generation topical retinoid primarily used for treating acne vulgaris .
Cancer Treatment
Sonidegib, another derivative of “Biphenyl-3-YL(phenyl)methanone”, acts as a drug for basal cell carcinoma .
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
“Biphenyl-3-YL(phenyl)methanone” is used in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) such as fenbufen and flurbiprofen .
Organic Light-Emitting Diodes (OLEDs)
Biphenyl derivatives, including “Biphenyl-3-YL(phenyl)methanone”, are used to produce fluorescent layers in organic light-emitting diodes (OLEDs) .
Safety And Hazards
properties
IUPAC Name |
phenyl-(3-phenylphenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O/c20-19(16-10-5-2-6-11-16)18-13-7-12-17(14-18)15-8-3-1-4-9-15/h1-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOVXIYLMAMPQLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50453128 | |
Record name | BIPHENYL-3-YL(PHENYL)METHANONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50453128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Biphenyl-3-YL(phenyl)methanone | |
CAS RN |
3378-09-4 | |
Record name | BIPHENYL-3-YL(PHENYL)METHANONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50453128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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